3-Chloro-triazolo[4,3-a]pyridine chemical properties
3-Chloro-triazolo[4,3-a]pyridine chemical properties
An In-Depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis, and Applications
Introduction: The Privileged Scaffold
The[1][2][3]triazolo[4,3-a]pyridine ring system represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal foundation for developing therapeutic agents targeting a wide array of biological targets. Derivatives of this core have demonstrated a vast spectrum of activities, including antibacterial, antimalarial, and antipsychotic properties.[4][5] This guide focuses on a key derivative, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (CAS: 4922-74-1), a versatile building block whose utility stems from the reactive chlorine atom at the 3-position. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Physicochemical and Spectroscopic Properties
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a stable, solid compound under standard laboratory conditions.[1] Its core properties are summarized below, providing the foundational data required for its use in synthesis and analysis.
| Property | Value | Source(s) |
| CAS Number | 4922-74-1 | [1][3][6] |
| Molecular Formula | C₆H₄ClN₃ | [6] |
| Molecular Weight | 153.57 g/mol | [1][6] |
| Physical Form | Solid | [1] |
| Melting Point | 125-127 °C | [1] |
| Purity (Typical) | ≥97% | [1][6] |
| InChI Key | NTMZRYSIBSLHLD-UHFFFAOYSA-N | [1][7] |
| Storage Conditions | Store at 4 °C or room temperature | [1][6] |
Spectroscopic Characterization
-
¹H NMR: The four protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C5 position, being adjacent to the bridgehead nitrogen, is anticipated to be the most downfield-shifted due to anisotropic effects. The remaining three protons (C6, C7, C8) will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.
-
¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms. The carbon atoms of the pyridine ring will resonate in the δ 110-150 ppm range. The C3 carbon, directly attached to the electronegative chlorine atom and two nitrogen atoms, will be significantly deshielded and is expected to appear further downfield, likely in the δ 145-155 ppm range.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The predicted monoisotopic mass is 153.00937 Da.[7] The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound, with the [M+H]⁺ peak at m/z 154 and a significant [M+H+2]⁺ peak at m/z 156 with an intensity of approximately one-third of the [M+H]⁺ peak.
Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is most logically achieved via a two-step process starting from the commercially available 2-chloropyridine. This pathway leverages the formation of a key intermediate, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, followed by a robust chlorination step.
Workflow for Synthesis
Caption: Synthetic pathway from 2-chloropyridine to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one [8][9]
-
Rationale: This step involves a nucleophilic substitution of the chlorine on 2-chloropyridine by semicarbazide, followed by an intramolecular cyclization. 2-Ethoxyethanol is chosen as a high-boiling solvent to provide the necessary thermal energy for the reaction to proceed to completion. An acid catalyst is often employed to facilitate the cyclization.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1.0 eq), semicarbazide hydrochloride (2.0 eq), and 2-ethoxyethanol (approx. 3 mL per gram of 2-chloropyridine).
-
Heat the mixture to reflux (approx. 135 °C).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) dissolved in a small amount of 2-ethoxyethanol.
-
Maintain reflux for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 60 °C and add an equal volume of water to precipitate the product.
-
Cool the mixture to 0-5 °C and stir for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting product is typically of sufficient purity for the next step.
-
Step 2: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
-
Rationale: This is a standard chlorination/dehydration reaction common in heterocyclic chemistry. The lactam-like oxygen in the intermediate is converted into a chloro group. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The reaction is performed neat or with a high-boiling inert solvent under reflux.
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution), place the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
-
Chemical Reactivity and Derivatization
The primary site of reactivity on 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is the C3-chloro substituent. The fused, electron-withdrawing triazole ring system, in conjunction with the pyridine nitrogen, significantly activates the C3 position towards nucleophilic aromatic substitution (SₙAr).[5] This is analogous to the high reactivity of 2- and 4-chloropyridines.[5][10]
Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, including the electronegative nitrogen atoms of both rings, which provides a stabilizing effect. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the bicyclic system.
Typical Derivatization Workflow
Caption: Reactivity of the C3-chloro group towards common nucleophiles.
Protocol: General Procedure for Amination
-
Rationale: Amination is a common and highly valuable transformation, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies. A suitable base is required to deprotonate the amine nucleophile or to scavenge the HCl generated during the reaction.
-
Procedure:
-
In a sealed vial or round-bottom flask, dissolve 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane.
-
Add the desired primary or secondary amine (1.2-2.0 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography or recrystallization to yield the desired 3-amino-[1][2][3]triazolo[4,3-a]pyridine derivative.
-
Applications in Drug Discovery and Materials Science
The value of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine lies in its role as a versatile intermediate for creating more complex molecules with tailored functions.
-
Medicinal Chemistry: The scaffold is a cornerstone in the synthesis of Central Nervous System (CNS) active agents. For example, the core is found in trazodone, a well-known antidepressant.[8] The ability to easily displace the 3-chloro group allows for the rapid generation of libraries of compounds for screening against various biological targets. Recent research has shown that derivatives can act as potent and selective inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
-
Protein Degraders: This compound is listed as a building block for protein degraders.[6] In the development of Proteolysis-Targeting Chimeras (PROTACs), this scaffold can be used as a stable core or as part of the linker connecting a warhead (ligand for a target protein) to an E3 ligase-binding moiety.
-
Materials Science: Fused heterocyclic systems like this are being investigated for applications in organic electronics due to their thermal stability and defined electronic properties.
Safety, Handling, and Storage
As a reactive chemical intermediate, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine must be handled with appropriate care. The following information is synthesized from supplier safety data.[1]
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 4 °C for long-term stability.[1]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a high-value chemical scaffold that serves as a critical entry point for the synthesis of a diverse range of functional molecules. Its well-defined physicochemical properties, predictable synthetic accessibility, and, most importantly, the activated nature of its C3-chloro group for nucleophilic substitution make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its handling, reactivity, and synthetic pathways, as outlined in this guide, is essential for leveraging its full potential in the laboratory.
References
-
ResearchGate. A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. [Link]
-
The Royal Society of Chemistry. Supplementary Information for Chemical Science. [Link]
-
RSC Publishing. A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. [Link]
-
StruChem. 3-chloro-[1][2][3]triazolo[4, 3-a]pyridine Product Page. [Link]
- Google Patents.
-
PubChemLite. 3-chloro-[1][2][3]triazolo[4,3-a]pyridine. [Link]
- Google Patents. Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
-
Semantic Scholar. Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]
-
The Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum. [Link]
-
National Institutes of Health. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
-
YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
PubChem. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. [Link]
-
Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
Sources
- 1. 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine | 4922-74-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro[1,2,4]triazolo[4,3-a]pyridine | 4922-74-1 [chemicalbook.com]
- 4. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - 3-chloro-[1,2,4]triazolo[4,3-a]pyridine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 8. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 9. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | 6969-71-7 [chemicalbook.com]
- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
